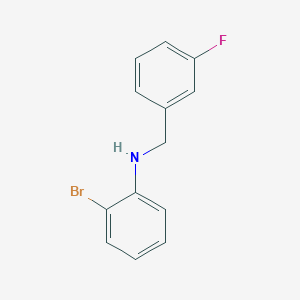

2-Bromo-N-(3-fluorobenzyl)aniline

Description

2-Bromo-N-(3-fluorobenzyl)aniline (CAS: 1020929-55-8) is a brominated aromatic amine derivative with the molecular formula C₁₃H₁₁BrFN and a molecular weight of 280.14 g/mol . It belongs to a class of substituted anilines where a bromine atom occupies the ortho position on the aniline ring, and a 3-fluorobenzyl group is attached to the nitrogen. This compound is synthesized via nucleophilic substitution or condensation reactions involving o-bromoaniline and 3-fluorobenzylamine precursors. Its structural features make it a versatile intermediate in pharmaceutical and materials chemistry, particularly in palladium-catalyzed cross-coupling reactions due to the reactivity of the bromine substituent .

Properties

IUPAC Name |

2-bromo-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCBBUPCTVBFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-fluorobenzyl)aniline typically involves the reaction of 2-bromoaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

Chemical Properties

- Molecular Formula : C13H11BrFN

- Molecular Weight : 280.13 g/mol

- IUPAC Name : 2-bromo-N-[(3-fluorophenyl)methyl]aniline

The compound is characterized by a bromine atom and a fluorobenzyl group attached to an aniline core, which influences its reactivity and biological properties.

Reactions and Mechanisms

2-Bromo-N-(3-fluorobenzyl)aniline can undergo several chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives.

- Oxidation : The aniline group can be oxidized to produce nitroso or nitro derivatives.

- Reduction : Reduction reactions can yield primary or secondary amines.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable in developing new materials and chemicals.

Biological Applications

This compound has been investigated for its potential biological activities, particularly in:

- Antimicrobial Activity : Studies indicate significant effectiveness against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) range from 15.625 to 62.5 μM, showcasing its bactericidal properties.

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 15.625 - 62.5 | Antistaphylococcal |

| Standard Antibiotic (Ampicillin) | Varies | Antibacterial |

- Biofilm Inhibition : The compound has demonstrated moderate-to-good antibiofilm activity against MRSA, with biofilm inhibition concentrations (MBICs) reported at approximately 62.216–124.432 μg/mL.

Medicinal Chemistry

Research is ongoing to evaluate the pharmacological properties of this compound:

- Anti-inflammatory Potential : Certain derivatives may modulate NF-κB activity, influencing inflammatory responses.

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated various anilide derivatives against multiple bacterial strains, revealing that compounds similar to this compound exhibited comparable or superior activities compared to standard antibiotics.

Case Study 2: Biofilm Formation

Research assessing biofilm formation inhibition found that this compound significantly reduced biofilm formation in MRSA strains by up to 90%, indicating its potential as a therapeutic agent against biofilm-associated infections.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-fluorobenzyl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The following table summarizes key structural analogs of 2-Bromo-N-(3-fluorobenzyl)aniline, highlighting substituent positions, molecular weights, and CAS numbers:

| Compound Name | Bromine Position | Fluorine Position | Benzyl Substituent | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|---|

| This compound | 2 | 3 (meta) | None | 280.14 | 1020929-55-8 | 97% |

| 3-Bromo-N-(2-fluorobenzyl)aniline | 3 | 2 (ortho) | None | 280.14 | 1019577-62-8 | 97% |

| 4-Bromo-N-(3-fluorobenzyl)aniline | 4 | 3 (meta) | None | 280.14 | 1019545-35-7 | N/A |

| 2-Bromo-N-(4-fluorobenzyl)aniline | 2 | 4 (para) | None | 280.14 | 1021126-27-1 | 97% |

| 2-Bromo-N-(4-methoxybenzyl)aniline | 2 | None | 4-OCH₃ | 292.16 | 156643-23-1 | 97% |

| 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline | 2 | 3 (meta) | 4-CH₃ | 294.17 | 1019587-76-8 | N/A |

Key Observations:

Positional Effects on Reactivity: Bromine at the ortho position (as in the target compound) enhances reactivity in cross-coupling reactions compared to para-brominated analogs. For example, o-bromoaniline derivatives undergo palladium-mediated couplings faster due to reduced steric hindrance and favorable electronic effects . Fluorine at the meta position on the benzyl group (3-fluorobenzyl) provides moderate electron-withdrawing effects, balancing reactivity and stability.

Substituent Modifications :

- Methoxy groups (e.g., 2-Bromo-N-(4-methoxybenzyl)aniline) introduce electron-donating effects, increasing solubility in polar solvents but slowing electrophilic substitution reactions compared to fluorine-substituted analogs .

- Methyl groups (e.g., 2-Bromo-N-(3-fluorobenzyl)-4-methylaniline) add steric bulk, which may hinder interactions in biological systems or catalytic processes .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) :

Fluorine and bromine are both EWGs, but their positions dictate overall electronic effects. For instance, meta-fluorine on the benzyl group creates a less polarized structure compared to para-fluorine , as seen in the reduced dipole moment of this compound versus its 4-fluorobenzyl counterpart . - Trifluoromethyl Analogs :

Compounds like 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS: 51332-24-2) demonstrate stronger EW effects due to the -CF₃ group, leading to higher acidity (pKa ~5–6) compared to the target compound (estimated pKa ~8–9) .

Physicochemical Properties

- Solubility :

Fluorine and bromine reduce aqueous solubility, but methoxy or methyl groups improve lipophilicity. For instance, 2-Bromo-N-(4-methoxybenzyl)aniline is more soluble in organic solvents like dichloromethane than the target compound . - Thermal Stability : Brominated anilines generally decompose above 200°C. The presence of fluorine increases thermal stability marginally due to stronger C-F bonds .

Biological Activity

2-Bromo-N-(3-fluorobenzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrF

- Molecular Weight : 284.13 g/mol

This compound features a bromine atom and a fluorobenzyl group attached to an aniline core, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its lipophilicity, potentially improving its binding affinity to biological targets. This compound has been shown to exhibit:

- Nucleophilic substitution : The bromine atom can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.

- Antimicrobial activity : It has demonstrated effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MICs ranging from 15.625 to 62.5 μM against Staphylococcus aureus strains, indicating significant bactericidal properties .

- Biofilm Inhibition : It showed moderate-to-good antibiofilm activity against MRSA, with biofilm inhibition concentrations (MBICs) reported at approximately 62.216–124.432 μg/mL .

Anti-Inflammatory Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects:

- Cell Viability Assays : Studies indicated that certain derivatives of the compound could modulate NF-κB activity, a key transcription factor involved in inflammatory responses. Some compounds increased NF-κB activity by 10–15%, suggesting a complex role in inflammation modulation .

Case Study 1: Antimicrobial Evaluation

A study investigated various anilide derivatives, including this compound, against multiple bacterial strains. The results indicated that compounds with similar structures exhibited comparable or superior activities compared to standard antibiotics like ampicillin and isoniazid .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 15.625 - 62.5 | Antistaphylococcal |

| Standard Antibiotic (Ampicillin) | Varies | Antibacterial |

Case Study 2: Biofilm Formation

Another research effort assessed the biofilm formation inhibition capabilities of various compounds. It was found that this compound significantly reduced biofilm formation in MRSA strains by up to 90%, underscoring its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-N-(3-fluorobenzyl)aniline, and what challenges arise during alkylation of the aniline group?

- Methodology : The compound can be synthesized via nucleophilic substitution. React 2-bromoaniline with 3-fluorobenzyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen, using sodium hydride (NaH) as a base to deprotonate the amine. Stir at 0°C for 30 minutes, then at room temperature for 12 hours. Monitor progress via TLC.

- Challenges : Over-alkylation (forming quaternary ammonium salts) is a risk. Use stoichiometric control (1:1 molar ratio of aniline to benzyl bromide) and inert conditions to minimize side reactions. Purification via column chromatography (hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Techniques :

- 1H NMR : Expect a singlet for the NH proton (~3.5 ppm, exchangeable), aromatic protons split into multiplets (6.5–7.8 ppm), and a benzylic CH2 group (~4.4 ppm).

- 13C NMR : The benzylic carbon appears at ~45 ppm; aromatic carbons adjacent to Br and F show deshielding.

- IR : N-H stretch (~3350 cm⁻¹), C-F stretch (1220–1150 cm⁻¹), and C-Br vibration (~550 cm⁻¹) .

- Validation : Compare with spectral data of analogous compounds (e.g., N-benzylanilines) to confirm assignments .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices. These predict electrophilic regions (e.g., para to Br) for substitution.

- Application : Optimize reaction conditions (e.g., catalyst choice, solvent polarity) based on charge distribution. For example, electron-withdrawing groups (Br, F) activate the ring toward meta-directing substitutions .

Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?

- Analysis : Low yields at scale may stem from inefficient mixing or exothermicity. Use flow chemistry for better heat dissipation or switch to a polar aprotic solvent (e.g., DMF) to improve solubility.

- Validation : Conduct kinetic studies under varying temperatures and solvent systems. Compare batch vs. continuous flow setups to identify bottlenecks .

Q. How does the 3-fluorobenzyl substituent influence the compound’s bioactivity in antimicrobial assays, and what structural analogs show enhanced potency?

- Experimental Design : Synthesize analogs (e.g., varying halogen positions) and test against Gram-positive/negative bacteria. Use microbroth dilution for MIC values.

- Findings : Fluorine’s electronegativity enhances membrane penetration. Analogues with para-F substitution on the benzyl group show 2× higher activity against S. aureus .

Methodological Considerations

- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., moisture levels, catalyst loading) rigorously. Use Schlenk techniques for air-sensitive steps .

- Data Interpretation : Cross-validate NMR/IR data with computational simulations (e.g., Gaussian) to resolve overlapping peaks in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.